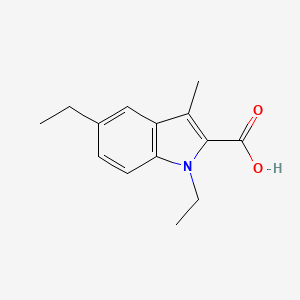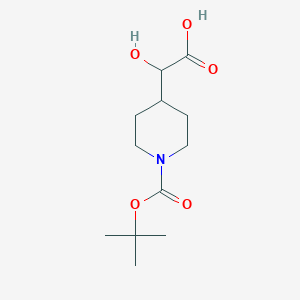
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone, commonly referred to as DMAPT, is an organofluorine compound that has been used in numerous scientific research applications, such as organic synthesis and medicinal chemistry. This compound was first synthesized in the early 1980s and has since been used in various fields of research. DMAPT is a versatile compound with a wide range of uses due to its unique chemical structure, which makes it ideal for a variety of applications.
Wissenschaftliche Forschungsanwendungen
DMAPT has been used in numerous scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, DMAPT has been used as a catalyst for the synthesis of a variety of compounds, including amines, heterocycles, and polymers. In medicinal chemistry, DMAPT has been used as a building block for the synthesis of a variety of drugs and pharmaceuticals. In addition, DMAPT has been used in the synthesis of novel compounds for use in drug discovery and development.
Wirkmechanismus
DMAPT acts as an electrophile in the synthesis of organic compounds. This means that it is a molecule that is attracted to electron-rich molecules, such as amines and heterocycles. When DMAPT reacts with these molecules, it forms a covalent bond, resulting in the formation of a new compound.
Biochemical and Physiological Effects
DMAPT has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, DMAPT has been found to have neuroprotective and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAPT in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, DMAPT is a versatile compound that can be used in a wide variety of applications. However, there are some limitations to using DMAPT in laboratory experiments. For example, DMAPT is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, DMAPT is a volatile compound, which can make it difficult to handle in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of DMAPT in scientific research. One potential direction is the use of DMAPT in the synthesis of novel compounds for use in drug discovery and development. Another potential direction is the use of DMAPT in the synthesis of polymers for use in materials science. In addition, DMAPT could be used to synthesize new compounds for use in medical imaging, such as MRI and PET scans. Finally, DMAPT could be used to synthesize new compounds for use in biotechnology, such as enzymes and proteins.
Synthesemethoden
DMAPT is synthesized by a two-step process that involves the reaction of dimethylaminopyridine and trifluoroacetic anhydride. The first step is to synthesize the dimethylaminopyridine (DMAP) by reacting pyridine with dimethylamine in the presence of a base. The second step is to react the DMAP with trifluoroacetic anhydride to form the DMAPT. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and hexane.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)7-3-4-13-5-6(7)8(15)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCDCYVFCNNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine](/img/structure/B2455721.png)

![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)



![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)
